molecular formula C8H12O3 B1590716 Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate CAS No. 41088-52-2

Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate

Cat. No. B1590716
CAS RN: 41088-52-2
M. Wt: 156.18 g/mol
InChI Key: QCGKUFZYSPBMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate” is a chemical compound with the CAS Number: 41088-52-2 . It has a molecular weight of 156.18 . The IUPAC name for this compound is methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate” is 1S/C8H12O3/c1-10-8(9)5-2-3-6-7(4-5)11-6/h5-7H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate” is a liquid at room temperature . It has a boiling point of 111 °C/17 mmHg . The specific gravity of this compound is 1.14 at 20/20°C .

Scientific Research Applications

Synthesis and Structural Analysis

Drug Design and Medicinal Chemistry

  • This compound is involved in the synthesis of bicyclic tetrahydrofuran-fused β-lactams and their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates, which are significant in the field of drug design (Mollet et al., 2012).
  • It has been used to create potent, selective, and long-acting thromboxane A2 receptor antagonists, demonstrating its significance in developing new therapeutic agents (Misra et al., 1993).

Advanced Organic Chemistry and Material Science

  • The compound is instrumental in the asymmetric synthesis of bicyclic amino acid derivatives, showcasing its application in organic chemistry and synthesis of complex molecules (Waldmann et al., 1991).
  • It also plays a role in the synthesis of optically active compounds, further emphasizing its importance in stereochemistry and materials science (Das et al., 1987).

Safety And Hazards

“Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate” is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . It is also a combustible liquid (H227) . Precautionary measures include avoiding eating, drinking, or smoking when using this product, keeping away from heat and ignition sources, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-10-8(9)5-2-3-6-7(4-5)11-6/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGKUFZYSPBMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2C(C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884680
Record name 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate

CAS RN

41088-52-2
Record name Methyl 3,4-epoxycyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41088-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxabicyclo(4.1.0)heptane-3-carboxylic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041088522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 4
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 5
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 6
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate

Citations

For This Compound
4
Citations
C Vickers - 2008 - search.proquest.com
A study concerning the total synthesis of the natural products abyssomicin C and stemofoline. Concerning the synthesis of the oxabicyclo [2.2. 21octane core of abyssomicin C. …
Number of citations: 2 search.proquest.com
M Helliwell, EJ Thomas, C Vickers - Arkivoc, 2007 - arkat-usa.org
Attempted epoxidation of the cyclohexenyl carboxylic acid 11 using m-chloroperoxybenzoic acid was accompanied by epoxide ring-opening and gave a mixture of lactones 13, 14 and …
Number of citations: 3 www.arkat-usa.org
JM Klunder, M Caron, M Uchiyama… - The Journal of Organic …, 1985 - ACS Publications
TiCl4/TBHP (DTBP) is a powerful reagent for the direct chlorohydroxylation of olefins. Moderate diastereoselectivity has been observed in the reactions of chiral substrates bearing …
Number of citations: 23 pubs.acs.org
RA Weiler - 2015 - search.proquest.com
There are approximately one million hip and knee replacements each year in the United States alone and over 70% are cemented for stabilization. The number of these replacements is …
Number of citations: 1 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.